N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline
Description
N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by a benzyl group attached to the nitrogen atom and fluorine substitutions at positions 2 and 3 on the aromatic ring, along with a trifluoromethyl group at position 2. This compound is notable for its structural complexity, combining electron-withdrawing fluorine and trifluoromethyl groups, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
N-benzyl-2,3-difluoro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5N/c15-12-10(14(17,18)19)6-7-11(13(12)16)20-8-9-4-2-1-3-5-9/h1-7,20H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUXEXPIVJUPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=C(C=C2)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow similar principles as laboratory-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The electron-withdrawing trifluoromethyl and fluorine groups enhance oxidative stability while directing regioselectivity. Oxidation typically targets the benzylic position or aromatic ring:
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Quinone Formation : Treatment with potassium permanganate (KMnO₄) under acidic conditions oxidizes the aniline moiety to yield quinone derivatives. This reaction is facilitated by the electron-deficient aromatic system.
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Side-Chain Oxidation : The benzyl group undergoes oxidation to form a ketone or carboxylic acid under strong oxidizing agents like chromic acid (H₂CrO₄).
Key Conditions :
| Reagent | Temperature | Product | Selectivity |
|---|---|---|---|
| KMnO₄ (acidic) | 80–100°C | Quinone derivatives | High |
| H₂CrO₄ | RT–60°C | Benzyl ketone/carboxylic acid | Moderate |
Reduction Reactions
Reductive transformations focus on the aromatic ring or substituents:
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative, retaining fluorinated groups due to their strong C–F bonds .
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Nitro Group Reduction : If present, nitro groups are reduced to amines using LiAlH₄ or Sn/HCl, though this is less common in the fully fluorinated system.
Notable Example :
Nucleophilic Aromatic Substitution (NAS)
The fluorine atoms at the 2- and 3-positions activate the ring for NAS:
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Hydroxylation : Reaction with NaOH/H₂O replaces fluorine with hydroxyl groups at the 2- or 3-position, depending on steric and electronic factors .
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Amination : Ammonia or amines displace fluorine under high-temperature, high-pressure conditions (180–250°C, Cu catalyst) .
Mechanistic Insight :
Biocatalytic NH Bond Functionalization
Enzymatic catalysis enables chemoselective modifications:
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NH Insertion : Engineered metalloenzymes catalyze the insertion of carbene intermediates into the N–H bond, yielding α-trifluoromethyl amines with >90% enantiomeric excess (ee) .
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Scalability : A 60 mg scale reaction with 4-bromoaniline achieved 75% isolated yield, demonstrating practical utility .
Example Reaction :
Cross-Coupling and Functionalization
The benzyl group participates in transition-metal-catalyzed reactions:
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Suzuki Coupling : Palladium catalysts mediate coupling with aryl boronic acids, modifying the benzyl moiety .
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N-Alkylation : Reductive amination or alkyl halide reactions introduce substituents at the nitrogen atom .
Derivatization Examples :
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Benzylation | Benzyl bromide | N,N-Dibenzyl derivative |
| Heck Reaction | Allyl bromide/Pd(OAc)₂ | Allyl-substituted aniline |
Stability and Side Reactions
-
Thermal Stability : Decomposition occurs above 250°C, primarily via defluorination .
-
Dimerization : Minimal under biocatalytic or mild conditions, ensuring high product purity .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science, particularly for synthesizing fluorinated bioactive molecules.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of N-benzyl aniline, including those with trifluoromethyl substitutions, exhibit moderate to strong antibacterial activity against gram-positive bacteria. For instance, benzanilide derivatives derived from N-benzyl aniline have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 6.25 μM .
| Compound | Activity Against MRSA | MIC (μM) |
|---|---|---|
| Benzanilide Derivative A | Effective | 6.25 |
| Benzanilide Derivative B | Effective | 12.5 |
Drug Development
The trifluoromethyl group is known to enhance membrane permeability, which may facilitate the uptake of compounds into cells. This characteristic makes N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline a candidate for drug development aimed at targeting specific cellular pathways or enzyme activities.
Synthesis of Trifluoromethylated Compounds
This compound can serve as a valuable synthon in the synthesis of α-trifluoromethyl amines through various methods including biocatalytic strategies. These processes have demonstrated high yields and enantioselectivity, making them suitable for producing bioactive molecules .
| Reaction Type | Substrate | Yield (%) | Enantioselectivity |
|---|---|---|---|
| Biocatalytic N–H Insertion | Aniline Derivative | 75% | 90:10 |
| Trifluoromethylation | Aromatic Amines | 68-99% | 91:9 to 92:8 |
Agrochemicals
The compound's unique structure allows for the development of new agrochemical products. For example, derivatives of this compound can be utilized as intermediates in the synthesis of pesticides that target specific plant pathogens with high efficacy .
Case Study 1: Antibacterial Activity Evaluation
A study evaluated several N-benzyl aniline derivatives for their antibacterial properties against various strains of bacteria. The findings indicated that compounds with trifluoromethyl substitutions significantly improved antibacterial activity compared to their non-fluorinated counterparts.
Case Study 2: Synthesis of Bioactive Molecules
Recent research focused on employing this compound in the synthesis of α-trifluoromethylated amines via biocatalytic methods. The study reported yields ranging from 41% to 99%, demonstrating the compound's versatility as a synthetic intermediate .
Mechanism of Action
The mechanism of action of N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context of its use, such as its role as a reagent or a probe in scientific research. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Fluorine and Trifluoromethyl Groups
N-Benzyl-4-(trifluoromethyl)aniline
- Molecular Formula : C₁₄H₁₂F₃N
- Average Mass : 251.251 g/mol
- Key Differences : Lacks fluorine substitutions at positions 2 and 3. The absence of these fluorines reduces steric hindrance and electron-withdrawing effects compared to the target compound. This may result in higher reactivity in electrophilic substitution reactions .
N-Methyl-4-(trifluoromethyl)aniline
- Molecular Formula : C₈H₈F₃N
- Average Mass : 175.153 g/mol
- Key Differences : Features a methyl group instead of a benzyl group on the nitrogen. The smaller methyl group reduces lipophilicity and may decrease metabolic stability in biological systems compared to the benzyl-substituted analog .
2,3-Difluoro-4-methylbenzamide
- Molecular Formula: C₈H₇F₂NO
- Average Mass : 171.15 g/mol
- Key Differences: Replaces the trifluoromethyl and benzyl groups with a methyl and amide group.
Electrochemical and Spectroscopic Properties
For example:
- Cyclic Voltammetry: Fluorinated analogs exhibit lower oxidation potentials due to electron-withdrawing fluorine atoms stabilizing cationic intermediates. The target compound’s trifluoromethyl group likely further enhances this effect .
- Absorption Spectra : Fluorine substitutions typically blue-shift absorption maxima (λmax) due to reduced π-conjugation. The trifluoromethyl group may introduce additional hyperconjugative effects, altering spectral profiles .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Average Mass (g/mol) | Key Substituents |
|---|---|---|---|
| N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline | C₁₄H₁₀F₅N | Not reported | 2,3-difluoro, 4-CF₃, N-benzyl |
| N-Benzyl-4-(trifluoromethyl)aniline | C₁₄H₁₂F₃N | 251.251 | 4-CF₃, N-benzyl |
| N-Methyl-4-(trifluoromethyl)aniline | C₈H₈F₃N | 175.153 | 4-CF₃, N-methyl |
| 2,3-Difluoro-4-methylbenzamide | C₈H₇F₂NO | 171.15 | 2,3-difluoro, 4-methyl, amide |
Biological Activity
N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzyl group attached to a difluorinated aniline core with a trifluoromethyl substituent. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical factors in drug development.
Biological Activity Overview
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Anticancer Activity :
- Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation in anticancer therapies .
- Inhibition of Enzymatic Activity :
- Structure-Activity Relationships (SAR) :
Cytotoxicity Assays
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.4 | Induction of apoptosis via caspase activation |
| HeLa | 4.8 | Inhibition of cell cycle progression |
Table 1: Cytotoxicity of this compound against cancer cell lines.
Enzyme Inhibition Studies
Research indicates that this compound effectively inhibits the activity of several key enzymes involved in cancer metabolism:
| Enzyme Target | Inhibition Type | Ki Value (nM) |
|---|---|---|
| USP1/UAF1 | Competitive | 25 |
| p38 MAP Kinase | Non-competitive | 30 |
Table 2: Inhibition profiles of this compound on various enzyme targets.
Discussion
The biological activity of this compound underscores the importance of fluorinated compounds in drug design. The enhanced potency observed in various assays can be attributed to both the electronic effects of fluorine and the structural modifications that improve target interaction.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2,3-difluoro-4-(trifluoromethyl)aniline with benzyl halides under basic conditions (e.g., NaH in THF) at 0–25°C. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to benzylating agent) and reaction time (3–6 hours). Purification via C18 reverse-phase chromatography with acetonitrile/water gradients (0.1% formic acid) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?
- Methodology :
- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., splitting patterns from fluorine coupling) and benzyl group signals (δ ~4.5 ppm for CH₂).
- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- LCMS : Confirm molecular ion peaks (e.g., m/z 705 [M+H]+) and fragmentation patterns. Reference data from similar trifluoromethylated anilines for comparative analysis .
Q. How does the trifluoromethyl group influence the compound’s stability and electronic properties?
- Methodology : The -CF₃ group is strongly electron-withdrawing, reducing basicity (pKa ~1–2) and enhancing metabolic stability. Use Hammett constants (σm = 0.43) to predict substituent effects. Experimentally, measure basicity via potentiometric titration in acetonitrile/water mixtures .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?
- Methodology : Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to model frontier orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices. Compare with experimental UV-Vis spectra (λmax ~270–300 nm) to validate electron transitions. Studies on nitro-trifluoromethyl anilines show strong correlation between computed and observed reactivities .
Q. What strategies resolve contradictions in reaction yields during derivatization (e.g., alkylation or acylation)?
- Methodology :
- Condition Screening : Test solvent polarity (DMF vs. THF), temperature (0°C vs. reflux), and catalysts (e.g., tetrabutylammonium iodide for SN2 reactions).
- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., over-alkylation). For example, in morpholine- or piperidine-based reactions, excess aldehyde can lead to imine intermediates; optimize NaBH₄ stoichiometry (3 batches, 0°C) to minimize over-reduction .
Q. How do substituents on the benzyl group affect biological interactions (e.g., enzyme inhibition)?
- Methodology : Synthesize analogs with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CH₂CH₂ morpholine) on the benzyl ring. Test binding affinity via SPR (surface plasmon resonance) or enzymatic assays (IC50). For example, morpholine-substituted derivatives in spirocyclic compounds show enhanced target engagement due to improved solubility and H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
